Regioisomeric Distinction from MCPB
4-(2-Chloro-4-methylphenoxy)butanoic acid is a distinct regioisomer of the known herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid). This differentiation is unequivocally established by their unique InChIKeys: LCJRUFKEVHYJBQ-UHFFFAOYSA-N for the target compound [1] versus LLWADFLAOKUBDR-UHFFFAOYSA-N for MCPB [2]. In biological terms, this structural variation translates to a differential activity profile. While MCPB has been experimentally determined to be inactive in estrogen receptor (ER) agonist and antagonist pathway assays [3], the distinct substitution pattern of the target compound may confer a different interaction profile with nuclear receptors, a critical consideration for environmental fate and toxicology studies.
| Evidence Dimension | Structural Identity and ER Activity |
|---|---|
| Target Compound Data | InChIKey: LCJRUFKEVHYJBQ-UHFFFAOYSA-N; ER activity not reported |
| Comparator Or Baseline | MCPB (CAS 94-81-5): InChIKey: LLWADFLAOKUBDR-UHFFFAOYSA-N; ER agonist: inactive (experimental); ER antagonist: inactive (experimental) |
| Quantified Difference | Distinct InChIKey confirms non-identical chemical entity; MCPB shows confirmed inactivity in ER assays |
| Conditions | QSARDB experimental data for MCPB; structural analysis by InChIKey comparison |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for reproducible SAR studies, as even positional isomerism can drastically alter biological target engagement and regulatory receptor profiles.
- [1] ChemBase. 4-(2-chloro-4-methylphenoxy)butanoic acid. InChIKey: LCJRUFKEVHYJBQ-UHFFFAOYSA-N. Accessed 2026. View Source
- [2] BCPC Pesticide Compendium. MCPB. InChIKey: LLWADFLAOKUBDR-UHFFFAOYSA-N. Accessed 2026. View Source
- [3] QSAR DB. 4-(2-Methyl-4-chlorophenoxy)butyric acid (MCPB). ER agonist/antagonist activity. Compound ID: t1599. Accessed 2026. View Source
